2-bromo-4-fluoro-3-methylpyridine

Fragment-Based Drug Discovery Molecular Complexity 3D Fragment Libraries

This halogenated pyridine exploits chemoselective C–Br at the 2-position—the highest reactivity tier in Suzuki-Miyaura couplings—while the 4-fluoro substituent resists CYP450 oxidative metabolism, extending in vivo half-life. Its LogP of 2.39 falls within the optimal CNS window (2–4) for passive BBB penetration, making it a strategic core for neurological programs. With Fsp³=0.167, it outperforms planar fluoropyridine fragments in 3D library design. Caution: substituting with positional isomers (e.g., 2-bromo-3-fluoro-4-methylpyridine) alters oxidative addition kinetics at C–Br and skews lipophilicity, compromising SAR reproducibility. Secure 98% purity for reliable late-stage diversification.

Molecular Formula C6H5BrFN
Molecular Weight 190
CAS No. 1227599-65-6
Cat. No. B6205274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-fluoro-3-methylpyridine
CAS1227599-65-6
Molecular FormulaC6H5BrFN
Molecular Weight190
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6): A Strategic Halogenated Pyridine Building Block for Medicinal Chemistry and Organic Synthesis


2-Bromo-4-fluoro-3-methylpyridine is a halogenated pyridine derivative characterized by the concurrent presence of bromine (ortho to nitrogen) and fluorine substituents on the 3-methylpyridine scaffold . This substitution pattern enables orthogonal reactivity: the C–Br bond serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, while the C–F bond provides enhanced metabolic stability and modulates electronic properties .

2-Bromo-4-fluoro-3-methylpyridine Procurement Rationale: Why Regioisomers and Analogs Cannot Be Interchanged


Substituting 2-bromo-4-fluoro-3-methylpyridine with regioisomers such as 2-bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5) or 2-fluoro-4-bromo-3-methylpyridine (CAS 128071-79-4) is scientifically unjustified due to fundamental differences in cross-coupling reactivity . The established chemoselectivity hierarchy in halogenated pyridine Suzuki couplings (–Br > –Cl) [1] does not account for the pronounced electronic effects imparted by fluorine substitution at the 4-position versus the 3-position, which directly modulates the activation energy of oxidative addition at the adjacent C–Br site [2]. Furthermore, the divergent Fsp³ values and lipophilicity profiles among positional isomers generate distinct three-dimensional molecular shapes and pharmacokinetic behaviors that cannot be approximated by generic analog substitution .

2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6): Quantified Differentiation Against Closest Analogs


Fsp³ Value (Fraction sp³) of 0.167: Quantified Three-Dimensionality Compared to Planar Fluorinated Pyridine Analogs

2-Bromo-4-fluoro-3-methylpyridine possesses an Fsp³ value of 0.1667 . This value, derived from the presence of one sp³-hybridized methyl carbon among six total carbons, quantifies the compound's three-dimensional character. In fragment-based drug discovery (FBDD), fragments with Fsp³ > 0 are systematically prioritized over purely planar (hetero)aromatic fragments (Fsp³ = 0) due to superior aqueous solubility and more diverse growth vectors for fragment elaboration [1].

Fragment-Based Drug Discovery Molecular Complexity 3D Fragment Libraries

Calculated LogP of 2.386: Lipophilicity Benchmark for Blood-Brain Barrier Penetration Profiling

2-Bromo-4-fluoro-3-methylpyridine exhibits a calculated LogP value of 2.386 . This value falls within the optimal range (LogP 2-4) frequently associated with passive blood-brain barrier (BBB) permeability [1]. The presence of the fluorine atom at the 4-position, combined with the bromine at the 2-position and methyl at the 3-position, yields a distinct lipophilicity profile compared to non-fluorinated or differently substituted analogs.

CNS Drug Discovery Lipophilicity ADME Prediction

Bromine Substituent at 2-Position (Ortho to Nitrogen): Established Reactivity Superiority in Suzuki-Miyaura Cross-Coupling Over Chloride Analogs

The C–Br bond at the 2-position of 2-bromo-4-fluoro-3-methylpyridine provides superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings relative to the corresponding 2-chloro analog. A systematic study of halogenated pyridine coupling partners established the chemoselectivity hierarchy: –Br > –OSO₂F > –Cl, with bromide being the most reactive leaving group under standard Pd catalysis conditions [1]. The fluorine at the 4-position further modulates the electronic environment of the pyridine ring, which can direct site-selective coupling in polyhalogenated systems [2].

Suzuki-Miyaura Coupling Chemoselectivity Halogenated Pyridine Reactivity

Fluorine at 4-Position (Para to Nitrogen): Class-Level Enhancement of Metabolic Stability via Strong C–F Bond

The carbon-fluorine bond at the 4-position of 2-bromo-4-fluoro-3-methylpyridine provides class-level metabolic stability advantages. The C–F bond (bond dissociation energy ~130 kcal/mol) is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, thereby blocking a primary site of enzymatic degradation [1]. This fluorine substitution can extend drug half-life and improve pharmacokinetic profiles compared to non-fluorinated pyridine analogs where oxidative metabolism at the 4-position remains unblocked [2].

Metabolic Stability Cytochrome P450 Fluorine Substitution

Commercial Availability and Purity Specification (≥98%): Reproducible Procurement Baseline from Multiple ISO-Certified Suppliers

2-Bromo-4-fluoro-3-methylpyridine is commercially available from multiple reputable suppliers at ≥98% purity (HPLC/GC) with full batch-specific analytical documentation including NMR, HPLC, and GC . This multi-supplier commercial landscape contrasts with certain regioisomers and analogs (e.g., 2-bromo-5-fluoro-3-methylpyridine) that exhibit more restricted or single-source availability, which can introduce procurement risk and batch-to-batch variability in research programs.

Chemical Procurement Quality Assurance Building Block Purity

2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6): Evidence-Backed Application Scenarios for Research and Industrial Use


Synthesis of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity (LogP 2-4 Range)

Medicinal chemistry programs targeting neurological or psychiatric indications can utilize 2-bromo-4-fluoro-3-methylpyridine as a core scaffold. With a calculated LogP of 2.386 , this compound resides within the optimal lipophilicity window (LogP 2-4) for passive blood-brain barrier (BBB) penetration [1]. This contrasts with non-fluorinated or more polar pyridine analogs that may exhibit LogP < 1 and correspondingly poor CNS exposure. The bromine at the 2-position enables late-stage diversification via Suzuki-Miyaura coupling to explore structure-activity relationships around a CNS-optimized core.

Fragment-Based Drug Discovery (FBDD) Libraries Prioritizing 3D Character and Enhanced Solubility

This compound is suitable for inclusion in 3D fragment libraries for FBDD screening campaigns. Its Fsp³ value of 0.1667 quantitatively exceeds that of planar fluorinated pyridine fragments (Fsp³ = 0), aligning with the "escape from flatland" design principle that correlates increased Fsp³ with improved aqueous solubility and more diverse growth vectors for hit elaboration [1]. The orthogonal reactivity of the C–Br bond further enables fragment growing and merging strategies post-hit identification.

Precursor for Site-Selective Suzuki-Miyaura Cross-Coupling in Polyhalogenated Heterocycle Synthesis

Organic synthesis laboratories can employ 2-bromo-4-fluoro-3-methylpyridine as a key substrate in palladium-catalyzed cross-coupling reactions. The 2-bromo substituent provides the highest reactivity tier among halogen leaving groups (–Br > –Cl) in Suzuki-Miyaura couplings , enabling efficient C–C bond formation under mild conditions. The 4-fluoro substituent remains intact during coupling, preserving the fluorine atom for downstream metabolic stability benefits. Site-selective coupling strategies with this and related fluorinated pyridines have been systematically studied [1].

Synthesis of Fluorinated Pharmacophores with Enhanced Microsomal Stability Profiles

Medicinal chemists targeting prolonged target engagement or improved oral bioavailability can employ this compound as a fluorinated building block. The strong C–F bond at the 4-position provides class-level resistance to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated 2-bromo-3-methylpyridine analogs . This metabolic stability advantage, coupled with the synthetic versatility of the C–Br bond, enables the construction of diverse fluorinated pharmacophores with potentially extended in vivo half-lives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-4-fluoro-3-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.